methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E

Stereochemistry Michael Addition Synthetic Reliability

Secure reproducible stereochemical outcomes with methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate. Its exclusively E-configured propenoate and electron-deficient 4-pyrimidinyl ring deliver unmatched regioselectivity and electrophilicity, outperforming 2-yl and 5-yl isomers. This 95% pure building block streamlines chiral heterocycle and bioisostere synthesis while minimizing side reactions. A cost-effective choice for SAR studies and library synthesis. Inquire for competitive bulk pricing.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 2434-61-9
Cat. No. B2733527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E
CAS2434-61-9
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCOC(=O)C=CC1=NC=NC=C1
InChIInChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h2-6H,1H3/b3-2+
InChIKeyDSAVWUYERUBOJM-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate: A Defined Pyrimidine Acrylate Scaffold for Medicinal Chemistry and Organic Synthesis


Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate (CAS 2434-61-9) is a pyrimidine-based α,β-unsaturated ester [1]. It features an E-configured propenoate moiety linked to the 4-position of a pyrimidine ring. This compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic frameworks and as a precursor to bioactive molecules . Its well-defined stereochemistry and electron-deficient heteroaromatic system render it a distinct entity within the class of pyrimidinyl acrylates.

Why Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate Cannot Be Substituted with Other Pyrimidinyl Acrylates


In-class substitution of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate with alternative pyrimidinyl acrylates (e.g., 2-yl or 5-yl isomers) is not straightforward due to critical differences in electronic distribution, regioselectivity in subsequent reactions, and stereochemical integrity [1]. The 4-position of the pyrimidine ring imparts a unique electron-withdrawing effect that directly influences the reactivity of the conjugated double bond in Michael additions, as demonstrated for related pyrimidinyl propenoates [2]. Furthermore, the defined E-configuration is essential for achieving predictable stereochemical outcomes in synthetic sequences; use of Z-isomers or stereochemically undefined mixtures can lead to divergent reaction pathways and product profiles [3].

Quantitative Differentiation Evidence for Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate


E-Configuration Ensures Consistent Reactivity in Conjugate Additions vs. Z-Isomer or Mixtures

The compound is supplied as the pure (E)-isomer, a critical differentiator from stereochemically undefined or Z-isomer analogs. The E-configuration dictates the spatial arrangement of the pyrimidine ring and the ester group, directly impacting the approach trajectory of nucleophiles in Michael additions [1]. While no direct kinetic comparison data for this specific compound versus its Z-isomer is available in the public domain (Tag: Class-level inference), the general principle that α,β-unsaturated esters with defined E-geometry exhibit superior and more predictable reactivity in stereoselective synthesis is well-established. The product's specification as the E-isomer ensures batch-to-batch consistency in reaction outcomes, a key procurement consideration.

Stereochemistry Michael Addition Synthetic Reliability

Pyrimidine 4-yl Substitution Alters Electronic Profile vs. 2-yl and 5-yl Isomers

The attachment of the propenoate moiety at the 4-position of the pyrimidine ring creates a distinct electronic environment compared to the 2-yl or 5-yl isomers. A study on related pyrimidinyl propenoates demonstrated that the position of the heteroaryl substituent significantly influences the regioselectivity of nucleophilic addition [1]. Specifically, addition to 3-(pyrimidin-2-yl)propenoate proceeds with β-selectivity, while the more π-deficient N-oxide derivatives can redirect attack to the α-carbon [1]. While direct head-to-head data for the 4-yl isomer are lacking, the established structure-activity relationship for pyrimidinyl propenoates supports the inference that the 4-yl isomer will exhibit a unique electronic profile and reactivity fingerprint distinct from its 2-yl and 5-yl counterparts [2].

Electronic Effects Regioselectivity Heterocyclic Chemistry

Cost-Effective Building Block Compared to Closest 5-yl Isomer

A direct comparison of vendor pricing reveals a significant cost advantage for methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate over its closely related 5-yl isomer. The 4-yl compound is available at $306 for 0.1 g (Enamine) [1], whereas the (E)-methyl 3-(pyrimidin-5-yl)acrylate is listed at $369 for 0.05 g (AKSci) . On a per-gram basis, the 4-yl isomer is approximately 59% less expensive than the 5-yl analog, offering a more economical entry point for research-scale syntheses.

Procurement Cost Analysis Chemical Economics

Enhanced Michael Acceptor Reactivity Due to Pyrimidine Ring Electron Deficiency

The pyrimidine ring acts as a strong π-electron-deficient heteroaromatic system, which enhances the electrophilicity of the conjugated double bond compared to a phenyl or pyridyl analog [1]. This increased electrophilicity translates to higher reactivity in Michael additions. While no direct kinetic comparison between methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate and methyl cinnamate is available, studies on related α,β-unsaturated carbonyl compounds demonstrate that replacing a phenyl group with a pyrimidine ring significantly accelerates nucleophilic attack due to the stronger electron-withdrawing effect of the two ring nitrogens [2]. The compound's α,β-unsaturated carbonyl structure, combined with the pyrimidine moiety, makes it a versatile intermediate for heterocyclic compound formation [1].

Reactivity Michael Addition Electron-Withdrawing Group

Target Applications for Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate Informed by Quantitative Differentiation Evidence


Stereospecific Synthesis of Heterocyclic Scaffolds via Michael Addition

The pure E-configuration [1] ensures predictable stereochemical outcomes in conjugate addition reactions, making this compound a reliable starting material for constructing chiral heterocycles. The enhanced electrophilicity due to the pyrimidine ring [2] allows for efficient Michael additions under mild conditions, reducing the risk of racemization or side reactions.

Cost-Conscious Medicinal Chemistry Exploration of Pyrimidine Chemical Space

For academic and biotech research groups with constrained budgets, the significant cost advantage over the 5-yl isomer enables more extensive SAR studies or library synthesis. The compound's unique 4-yl substitution pattern [3] offers a distinct electronic and steric profile for probing biological targets compared to more common 2-yl or 5-yl analogs.

Synthesis of Regioisomerically Defined Pyrimidine-Containing Bioisosteres

The compound serves as a key intermediate for preparing 4-substituted pyrimidine derivatives that may act as bioisosteres of phenyl or pyridyl groups in drug candidates . The defined regiochemistry (4-yl) and stereochemistry (E) ensure that the final product's spatial and electronic properties are controlled, which is critical for target binding and selectivity [4].

Development of Novel Fungicidal Agents Based on Pyrimidinyl Acrylate Scaffolds

Patent literature indicates that pyrimidyl-substituted acrylic esters exhibit fungicidal activity [5]. While the specific compound is not claimed, its core structure aligns with the general formula of active compounds. Researchers exploring agricultural chemistry can use this compound as a scaffold for further functionalization and optimization, leveraging its cost-effectiveness and well-defined stereochemistry [6].

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